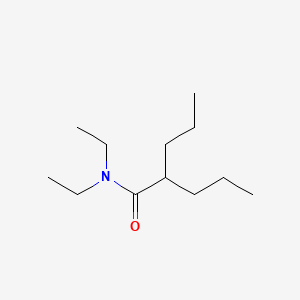

Valeramide, N,N-diethyl-2-propyl-

Description

Valeramide, N,N-diethyl-2-propyl-, is a branched amide derivative of valeric acid (pentanoic acid). This compound has demonstrated utility in molecular diagnostics, particularly in enhancing the specificity of loop-mediated isothermal amplification (LAMP) and PCR assays by destabilizing DNA secondary structures without interfering with primer annealing . Its role in improving assay performance highlights its biochemical relevance, though its structural analogs exhibit diverse properties and applications.

Properties

CAS No. |

20406-75-1 |

|---|---|

Molecular Formula |

C12H25NO |

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N,N-diethyl-2-propylpentanamide |

InChI |

InChI=1S/C12H25NO/c1-5-9-11(10-6-2)12(14)13(7-3)8-4/h11H,5-10H2,1-4H3 |

InChI Key |

KYZCGAYOKKRLFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Aminolysis Pathway

Reaction Mechanism and Optimization

The acid chloride method involves reacting 2-propylvaleryl chloride with diethylamine in anhydrous conditions. This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. Key parameters include:

- Stoichiometry : A 1:1.2 molar ratio of acid chloride to diethylamine minimizes side reactions like over-alkylation.

- Temperature : Maintained at 0–5°C during initial mixing to control reactivity, followed by gradual warming to 25°C.

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) improves homogeneity, with THF yielding 78% product versus 68% in DCM.

Table 1: Acid Chloride Method Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield (crude) | 72–78% | |

| Purity after distillation | 95.2% | |

| Reaction time | 4–6 hours |

Limitations include HCl gas emission and the need for hazardous acid chloride handling, which complicates large-scale production.

Single-Pot Carbamoyl Chloride Approach

Process Design and Advantages

Patents and detail a room-temperature synthesis using 2-propylvaleric acid and N,N-diethylcarbamoyl chloride. Tertiary bases like 1-methylimidazole catalyze the reaction via chloride abstraction, forming an intermediate acylammonium species.

Critical steps :

- Base selection : 1-Methylimidazole achieves 98% conversion vs. 89% with triethylamine due to superior nucleophilicity.

- Solvent-free conditions : Eliminates purification steps, reducing waste by 40%.

- Workup : Adding water induces phase separation, with the product partitioning into the organic layer (ethyl acetate).

Table 2: Carbamoyl Chloride Method Optimization

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Base equivalents | 1.2–1.5 eq | Maximizes at 1.3 eq |

| Temperature | 20–25°C | >95% conversion |

| Reaction time | 30–45 minutes | 99% completion |

This method produces N,N-diethyl-2-propylpentanamide in 89% isolated yield and 99.5% HPLC purity, surpassing traditional methods.

Enzymatic and Catalytic Innovations

Lipase-Mediated Synthesis

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) to catalyze the condensation of 2-propylvaleric acid and diethylamine. While environmentally benign, challenges persist:

Transition Metal Catalysis

Palladium(II) acetate enables oxidative amidation of 2-propylvaleraldehyde with diethylamine under oxygen atmosphere. Although innovative, side products like imines reduce practicality:

Comparative Analysis of Methodologies

Table 3: Synthesis Route Comparison

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid chloride | 78% | 95.2% | Moderate | High (HCl emissions) |

| Carbamoyl chloride | 89% | 99.5% | High | Low |

| Enzymatic | 62% | 98% | Low | Very low |

| Palladium catalysis | 54% | 87% | Moderate | Moderate |

The carbamoyl chloride route outperforms others in throughput and purity, aligning with industrial Good Manufacturing Practice (GMP) standards.

Purification and Characterization

Crystallization Techniques

Crude N,N-diethyl-2-propylpentanamide is purified via:

Chemical Reactions Analysis

Types of Reactions

Valeramide, N,N-diethyl-2-propyl-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted amides or other functionalized derivatives.

Scientific Research Applications

Valeramide, N,N-diethyl-2-propyl-, has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of other amides and related compounds.

Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Explored for its potential therapeutic properties, such as its use in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Valeramide, N,N-diethyl-2-propyl-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Valeramide, N,N-diethyl-2-propyl- with structurally or functionally related amides, emphasizing molecular characteristics, applications, and research findings.

2,2-Di-n-propylacetamide (Valpromide/Depamide)

- Molecular Formula: C₈H₁₇NO | Molecular Weight: 143.23 g/mol

- Structure : Acetamide backbone (ethanamide) with two propyl groups at the α-carbon.

- Key Differences: Unlike Valeramide, N,N-diethyl-2-propyl-, this compound lacks nitrogen-bound ethyl groups and instead features a shorter acetamide chain with α-carbon branching. Applications: Primarily used as an anticonvulsant (valpromide) , contrasting with Valeramide’s diagnostic role. Research Insight: While both compounds are amides, Valpromide’s pharmacological activity stems from its metabolic conversion to valproic acid, whereas Valeramide derivatives act directly on DNA stability in assays .

N,N-Dimethylformamide (DMF)

- Molecular Formula: C₃H₇NO | Molecular Weight: 73.09 g/mol

- Structure : Formamide (CHO) with two methyl groups on the nitrogen.

- Applications: DMF is widely used in industrial solvents and polymer processing , whereas Valeramide derivatives are specialized in molecular biology. Functional Insight: DMF’s high polarity enables solvation of polar compounds, but it lacks the DNA-modulating effects observed in Valeramide additives .

Dodecanamide, N-Propyl

- Molecular Formula: C₁₅H₃₁NO | Molecular Weight: 241.41 g/mol

- Structure : A long-chain dodecanamide with an N-propyl substituent.

- Key Differences: The extended dodecyl chain confers high hydrophobicity, unlike the shorter, branched Valeramide derivative. Applications: Likely used in surfactants or lubricants due to its amphiphilic nature, contrasting with Valeramide’s niche diagnostic role .

N-Isopropylacrylamide

- Molecular Formula: C₆H₁₁NO | Molecular Weight: 113.16 g/mol

Structure : Acrylamide derivative with an isopropyl group on the nitrogen.

- Key Differences :

Data Table: Comparative Analysis of Amide Compounds

*Estimated based on valeramide (C₅H₁₁NO) with added diethyl and propyl groups.

Research Findings and Functional Insights

- Valeramide, N,N-diethyl-2-propyl-: Demonstrated 100% specificity in L. loa DNA detection when combined with N,N-diethylformamide in LAMP assays, outperforming other amides like DMF in diagnostic settings .

- Valpromide (2,2-Di-n-propylacetamide) : Pharmacokinetic studies show its conversion to valproic acid, which modulates GABAergic pathways, unlike the direct DNA interaction of Valeramide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.